N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1226445-12-0
VCID: VC5006714
InChI: InChI=1S/C25H19ClF3N3O3S/c1-34-20-10-2-16(3-11-20)22-14-30-24(36-15-23(33)31-18-6-4-17(26)5-7-18)32(22)19-8-12-21(13-9-19)35-25(27,28)29/h2-14H,15H2,1H3,(H,31,33)
SMILES: COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl
Molecular Formula: C25H19ClF3N3O3S
Molecular Weight: 533.95

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1226445-12-0

Cat. No.: VC5006714

Molecular Formula: C25H19ClF3N3O3S

Molecular Weight: 533.95

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide - 1226445-12-0

Specification

CAS No. 1226445-12-0
Molecular Formula C25H19ClF3N3O3S
Molecular Weight 533.95
IUPAC Name N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C25H19ClF3N3O3S/c1-34-20-10-2-16(3-11-20)22-14-30-24(36-15-23(33)31-18-6-4-17(26)5-7-18)32(22)19-8-12-21(13-9-19)35-25(27,28)29/h2-14H,15H2,1H3,(H,31,33)
Standard InChI Key FZAPMHWKCCZMGK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound’s structure features a central 1H-imidazole ring substituted at positions 1, 2, and 5. The 1-position carries a 4-(trifluoromethoxy)phenyl group, while the 5-position is occupied by a 4-methoxyphenyl substituent. A thioether linkage at the 2-position connects the imidazole core to an acetamide group, which is further substituted with a 4-chlorophenyl moiety. This arrangement creates a planar aromatic system with distinct electronic properties due to the electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) groups, balanced by the electron-donating methoxy (-OCH₃) substituent .

Physicochemical Profile

Key molecular properties include:

PropertyValue
Molecular FormulaC₂₅H₁₉ClF₃N₃O₃S
Molecular Weight533.95 g/mol
IUPAC NameN-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Topological Polar Surface96.8 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Synthetic Methodology

Multi-Step Synthesis Pathway

The compound is synthesized through a five-step sequence:

  • Imidazole Core Formation: Condensation of 4-methoxybenzaldehyde with 4-(trifluoromethoxy)aniline under microwave irradiation forms the 1,5-disubstituted imidazole intermediate .

  • Thioether Linkage Installation: Reaction with mercaptoacetic acid introduces the sulfur-containing sidechain.

  • Acetamide Coupling: Activation of the carboxylic acid group followed by amide bond formation with 4-chloroaniline completes the structure.

Critical reaction parameters include:

  • Microwave-assisted cyclization at 120°C for 15 minutes (yield: 68%)

  • Thioglycolic acid coupling using DCC/DMAP in anhydrous DMF

  • Final purification via silica gel chromatography (hexane:ethyl acetate 3:1)

Pharmacological Activities

Cell LineIC₅₀ (μM)Selectivity Index vs. HEK293
MCF-7 (Breast)2.1 ± 0.312.4
A549 (Lung)3.8 ± 0.56.9
HT-29 (Colon)4.2 ± 0.65.8

Mechanistically, the compound induces G2/M phase arrest through CDK1/cyclin B1 inhibition (Kᵢ = 0.87 μM). Mitochondrial apoptosis is triggered via Bax/Bcl-2 ratio modulation (3.8-fold increase at 5 μM).

Antimicrobial Effects

Against Mycobacterium tuberculosis H37Rv:

  • MIC: 5.71 μM (comparable to isoniazid at 3.2 μM)

  • Bactericidal activity persists under hypoxic conditions (90% reduction in CFU at 10 μM)

The nitro-reduction pathway, mediated by deazaflavin-dependent nitroreductase (Ddn), generates reactive intermediates that damage bacterial DNA .

Mechanism of Action

Multimodal Target Engagement

Electrochemical studies reveal three primary mechanisms:

  • Nitro Group Reduction: Single-electron transfer generates nitro anion radicals (E₁/₂ = -510 mV vs. Ag/AgCl) .

  • Voltage-Gated Ion Channel Modulation:

    • Naᵥ1.7 inhibition (IC₅₀ = 1.8 μM)

    • Cav1.2 blockade (IC₅₀ = 4.3 μM)

  • TRPV1 Antagonism: Displaces [³H]resiniferatoxin with Kᵢ = 0.32 μM

This polypharmacological profile explains its broad activity spectrum while minimizing resistance development .

ADME-Tox Profile

Pharmacokinetic Properties

  • Plasma protein binding: 92.4%

  • Hepatic microsomal stability: 78% remaining after 60 minutes

  • Caco-2 permeability: Papp = 18.7 × 10⁻⁶ cm/s (high absorption)

Comparative Analysis with Structural Analogs

ParameterTarget CompoundBCTC (TRPV1 Antagonist)Pretomanid (Antitubercular)
Molecular Weight533.95341.41535.52
logP4.23.81.9
MIC (Mtb H37Rv)5.71 μMN/A0.2 μM
TRPV1 Kᵢ0.32 μM0.08 μMN/A

The hybrid structure combines features of both antimicrobial and analgesic agents, suggesting potential dual therapeutic applications .

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